1-Azaspiro[3.3]heptane hcl
Overview
Description
1-Azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 1986337-29-4 . It has a molecular weight of 133.62 . The IUPAC name for this compound is 1-azaspiro[3.3]heptane hydrochloride .
Synthesis Analysis
1-Azaspiro[3.3]heptanes were synthesized and validated biologically as bioisosteres of piperidine . The key synthesis step was a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β‑lactams . This was followed by a reduction of the β-lactam ring with alane to produce 1-azaspiro[3.3]heptanes .Chemical Reactions Analysis
The key chemical reaction in the synthesis of 1-Azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, to form spirocyclic β‑lactams . This is followed by a reduction of the β-lactam ring with alane to produce 1-azaspiro[3.3]heptanes .Physical And Chemical Properties Analysis
1-Azaspiro[3.3]heptane hydrochloride is a solid at room temperature . It has a melting point of 135-136 degrees Celsius . The compound is stored at room temperature and is available in powder form .Scientific Research Applications
Medicinal Chemistry
1-Azaspiro[3.3]heptane HCl is widely used as a bioisostere of piperidine in medicinal chemistry. This compound has been incorporated into various drug molecules to enhance their pharmacological properties. For instance, replacing the piperidine ring in the anesthetic drug bupivacaine with 1-Azaspiro[3.3]heptane resulted in a new analogue with high activity and potentially fewer side effects .
Drug Discovery
In drug discovery, 1-Azaspiro[3.3]heptane HCl is valuable for creating diverse chemical libraries . Its unique spirocyclic structure allows for the synthesis of novel compounds that can be screened for biological activity. This has been particularly useful in the development of DNA-encoded libraries, where the compound’s structural complexity and functionalization potential are leveraged to explore new chemical spaces .
Synthetic Chemistry
The compound is also significant in synthetic chemistry due to its role in [2+2] cycloaddition reactions . This reaction is a key step in the synthesis of spirocyclic β-lactams, which are important intermediates in the production of various bioactive molecules. The ability to efficiently produce these intermediates makes 1-Azaspiro[3.3]heptane HCl a valuable tool for chemists .
Pharmacokinetics
1-Azaspiro[3.3]heptane HCl has been studied for its pharmacokinetic properties , particularly its basicity and stability in biological systems. Research has shown that the nitrogen atom in this compound has a pKa similar to that of piperidine, making it a suitable substitute in drug molecules. This property is crucial for maintaining the desired pharmacokinetic profile of the modified drugs .
Neuroscience Research
In neuroscience, 1-Azaspiro[3.3]heptane HCl is used to develop new neuroactive compounds . Its incorporation into molecules targeting the central nervous system can lead to the discovery of new treatments for neurological disorders. The compound’s ability to mimic piperidine’s effects while potentially offering improved efficacy and safety profiles makes it a promising candidate in this field .
Chemical Biology
The compound is also utilized in chemical biology for the study of protein-ligand interactions . Its unique structure allows researchers to investigate how modifications to the ligand affect binding affinity and specificity. This can lead to a better understanding of the molecular mechanisms underlying various biological processes and the development of more effective therapeutic agents .
These applications highlight the versatility and importance of 1-Azaspiro[3.3]heptane HCl in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Diversifying chemical space of DNA-encoded libraries 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine
Future Directions
Mechanism of Action
Target of Action
1-Azaspiro[3.3]heptane HCl is a bioisostere of piperidine . Piperidine is a common structure found in over 30 approved drugs . The primary targets of piperidine and its bioisosteres are typically receptors or enzymes where the piperidine ring plays a crucial role in the binding and activity of the compound .
Mode of Action
The mode of action of 1-Azaspiro[3.3]heptane HCl is believed to be similar to that of piperidine, given its role as a bioisostere . The compound interacts with its targets in a manner that mimics the interaction of piperidine . The basicity of the nitrogen atom in 1-Azaspiro[3.3]heptane is nearly identical to that in piperidine, with pKa values of 11.2, 11.3, and 11.4 respectively , highlighting its potential to mimic piperidine in a biochemical context.
Biochemical Pathways
The specific biochemical pathways affected by 1-Azaspiro[3.3]heptane HCl would depend on the specific targets of the compound. Given its role as a bioisostere of piperidine, it is likely to affect similar biochemical pathways as compounds containing a piperidine ring .
Pharmacokinetics
The pharmacokinetic properties of 1-Azaspiro[3As a bioisostere of piperidine, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of 1-Azaspiro[3.3]heptane HCl would depend on the specific targets and pathways it affects. One notable application of this compound is its incorporation into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .
properties
IUPAC Name |
1-azaspiro[3.3]heptane;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYANZUYIUWBKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[3.3]heptane hydrochloride | |
CAS RN |
1986337-29-4 | |
Record name | 1-azaspiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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